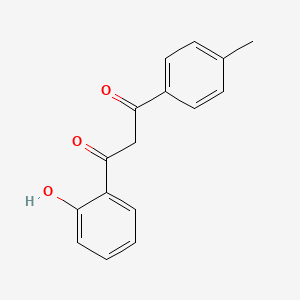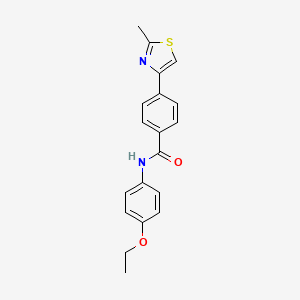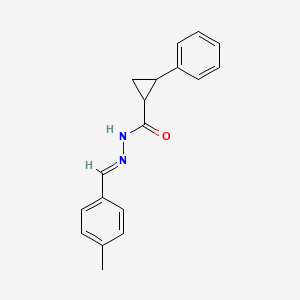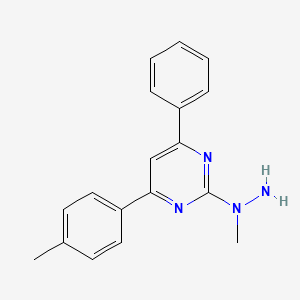![molecular formula C16H23NO2 B5813552 N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine](/img/structure/B5813552.png)
N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine, also known as benzofury, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has gained popularity in recent years due to its recreational use. However, it has also been studied for its potential therapeutic uses.
作用機序
Benzofury acts as a serotonin and dopamine releaser, meaning that it increases the release of these neurotransmitters into the synaptic cleft. It also inhibits the reuptake of these neurotransmitters, prolonging their effects. This leads to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood, reduce anxiety, and enhance cognitive function.
Biochemical and Physiological Effects:
Benzofury has been found to increase heart rate, blood pressure, and body temperature in humans. It can also cause dilated pupils, muscle tension, and jaw clenching. These effects are similar to those of other psychoactive substances, such as MDMA. However, N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine has been found to be less potent and less toxic than MDMA.
実験室実験の利点と制限
Benzofury has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. It has also been found to be less toxic than MDMA, making it safer for use in animal studies. However, N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine has some limitations as well. It is a relatively new compound, and there is limited research on its long-term effects. It also has a potential for abuse, which could limit its use in clinical trials.
将来の方向性
There are several future directions for research on N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine. One area of interest is its potential as a therapeutic agent for depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of research is its neuroprotective effects. Benzofury has been found to protect against oxidative stress and inflammation in the brain, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more research on the long-term effects of this compound use, particularly in humans. This will require careful monitoring of users over an extended period of time to determine any potential risks or benefits.
In conclusion, this compound is a synthetic compound that has gained popularity for its recreational use. However, it also has potential therapeutic uses and has been studied for its ability to enhance mood, reduce anxiety, and improve cognitive function. Further research is needed to determine its safety and efficacy in humans, as well as its potential as a neuroprotective agent.
合成法
The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine involves the condensation of 3,4-methylenedioxyphenyl-2-nitropropene with cycloheptanone in the presence of a reducing agent. The resulting compound is then reduced to the amine using lithium aluminum hydride. The purity of the compound can be improved through recrystallization or chromatography.
科学的研究の応用
Benzofury has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and emotions. Benzofury has also been investigated for its potential as a neuroprotective agent and for its ability to enhance cognitive function.
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-4-6-14(5-3-1)17-10-9-13-7-8-15-16(11-13)19-12-18-15/h7-8,11,14,17H,1-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXHATZMVYKQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)
![{2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5813495.png)

![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)

![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)

![2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5813514.png)


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5813542.png)
![2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)